molecular formula C25H22OSi B11938376 (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane CAS No. 18858-67-8

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane

Cat. No.: B11938376
CAS No.: 18858-67-8
M. Wt: 366.5 g/mol
InChI Key: ODLONXFTNIWQIW-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane is a triaryl silane derivative characterized by three distinct aryl substituents attached to a central silicon atom:

  • 4-Phenoxyphenyl group: A phenyl ring substituted with a phenoxy (-OPh) group at the para position, introducing electron-donating resonance effects via the oxygen atom.
  • Phenyl group: A simple aromatic ring contributing to the compound’s hydrophobic and planar structural features.
  • o-Tolyl group: A methyl-substituted phenyl ring at the ortho position, introducing steric bulk and moderate electron-donating effects.
  • Visible light-mediated oxidation of silanes to silanols, as demonstrated for diphenyl(o-tolyl)silane (82% yield) .
  • Copper-catalyzed deaminative silylation, used to prepare dimethyl(phenyl)[1-(o-tolyl)ethyl]silane (39% yield) .

Properties

CAS No.

18858-67-8

Molecular Formula

C25H22OSi

Molecular Weight

366.5 g/mol

IUPAC Name

(2-methylphenyl)-(4-phenoxyphenyl)-phenylsilane

InChI

InChI=1S/C25H22OSi/c1-20-10-8-9-15-25(20)27(23-13-6-3-7-14-23)24-18-16-22(17-19-24)26-21-11-4-2-5-12-21/h2-19,27H,1H3

InChI Key

ODLONXFTNIWQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Stepwise Organolithium Substitution

A foundational approach involves the sequential substitution of chlorides on a silicon core using aryl lithium reagents. For example, chlorophenyl(o-tolyl)silane can react with 4-phenoxyphenyl lithium to yield the target compound.

Procedure :

  • Synthesis of 4-Phenoxyphenyl Lithium :

    • 4-Bromophenoxyphenyl is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF)/hexane at −78°C.

    • This generates a nucleophilic aryl lithium species, which reacts with chlorophenyl(o-tolyl)silane at low temperatures to prevent disproportionation.

  • Reaction with Chlorosilane :

    • The aryl lithium intermediate is added dropwise to chlorophenyl(o-tolyl)silane, followed by gradual warming to room temperature.

    • Yield : ~80–83% after purification by sublimation or column chromatography.

Key Data :

StepConditionsYieldSource
4-Phenoxyphenyl Lin-BuLi, THF/hexane, −78°C80%
Silane FormationRT, 8 h, LiCl removal83%

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-Temperature Lithiation : Reactions at −78°C minimize side reactions, achieving >80% yield.

  • Solvent Systems : THF/hexane mixtures enhance reagent solubility, while DMSO enables high-temperature couplings.

Catalytic Innovations

  • Copper Catalysis : CuI with dimethylglycine accelerates Ullmann couplings, reducing reaction times.

  • Palladium-Free Routes : Avoid Pd/C hydrogenation to preserve silane integrity.

Challenges in Steric and Electronic Modulation

Steric Hindrance from ortho-Tolyl

The ortho-tolyl group impedes nucleophilic attack on silicon, necessitating:

  • Slow Addition Rates : Dropwise introduction of aryl lithium reagents.

  • Bulky Solvents : tert-Butyl ethers improve selectivity.

Electronic Effects of Phenoxyphenyl

The electron-donating phenoxy group destabilizes silicon-chloride bonds, requiring:

  • Electron-Deficient Silanes : Use of trichlorosilanes over dichlorosilanes.

  • Low-Temperature Quenching : Prevents re-aromatization side reactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
OrganolithiumHigh purity, scalableCryogenic conditions80–83%
Ullmann CouplingModular aryl synthesisMulti-step workflow95–100%
One-Pot SequentialReduced purification stepsRisk of over-substitution70–75%

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to interact with biological molecules such as proteins and nucleic acids. This interaction can modulate the activity of these molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Effects

Compound Name Substituents Electronic Effects Steric Hindrance Key Applications
(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane 4-Phenoxyphenyl, phenyl, o-tolyl Strong electron donation (phenoxy group) Moderate (o-tolyl) OLEDs, adhesion promotion*
Diphenyldi(o-tolyl)silane (UGH1) Phenyl, phenyl, o-tolyl, o-tolyl Moderate electron donation (methyl) High (two o-tolyl) OLED host (CIE: x=0.16, y=0.26)
Diphenyl(o-tolyl)silanol Phenyl, phenyl, o-tolyl Neutral (hydroxyl group) Moderate Silanol precursor
(S)-(4-Methoxyphenyl)(methyl)(phenyl(o-tolyl)methyl)silane 4-Methoxyphenyl, methyl, phenyl(o-tolyl) Electron donation (methoxy) High (bulky o-tolyl) Catalysis, stereoselective synthesis

Notes:

  • Steric hindrance from the o-tolyl group is less impactful in reactions than electronic effects; visible light-mediated oxidation tolerates bulky groups (e.g., biphenyl derivatives: 70% yield) .

Reactivity and Functionalization

  • Silanol Synthesis: Triaryl silanes with electron-donating groups (e.g., -OMe, phenoxy) achieve higher yields (75–94%) in photooxidation reactions compared to electron-deficient groups (-CF₃: 75%) . This suggests this compound would react efficiently under similar conditions.
  • Hydrolysis Stability : Alkoxy silanes (e.g., phenyltrimethoxysilane) hydrolyze rapidly in cement, but triaryl silanes like the target compound are more stable due to reduced Si–O bond reactivity .

Research Findings and Data

Yield Data for Triaryl Silanes in Photooxidation

Substituent on Silane Yield of Silanol (%)
Para-methoxyphenyl 94%
Para-cyanophenyl 75%
o-Tolyl 82%
Biphenyl (sterically bulky) 70%

Electronic Properties of Host Materials in OLEDs

Compound Peak Quantum Efficiency CIE Coordinates
UGH1 8.8% (0.16, 0.26)
UGH2 11.6% (0.16, 0.26)

Q & A

Q. What are the optimal synthetic routes for (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane, and how do reaction conditions influence yield?

The synthesis typically involves multi-step coupling reactions. A common approach is the sequential functionalization of the silane core with phenoxyphenyl, phenyl, and o-tolyl groups via Grignard or organolithium reagents under inert atmospheres (argon/nitrogen) . Key factors include:

  • Temperature control : Reactions often proceed at −78°C to room temperature to minimize side reactions.
  • Catalysts : Palladium or nickel catalysts may enhance coupling efficiency.
  • Purification : Column chromatography with hexane/ethyl acetate gradients is critical for isolating the pure product. Example conditions:
StepReagentsTemperatureYield (%)
1PhMgBr0°C → RT65–75
2o-TolLi−78°C50–60

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

A combination of ¹H/¹³C NMR , FT-IR , and X-ray crystallography is recommended:

  • NMR : Aromatic proton signals between δ 6.5–7.5 ppm confirm phenyl group integration .
  • FT-IR : Si-C stretching vibrations (~1250 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) validate the silane structure .
  • X-ray crystallography : Resolves steric effects from the o-tolyl group, revealing bond angles and torsional strain .

Q. How does the steric bulk of the o-tolyl group impact the compound’s stability and reactivity?

The ortho-methyl group introduces steric hindrance, reducing nucleophilic attack at the silicon center. Stability studies in polar solvents (e.g., DMSO) show <5% degradation over 72 hours at 25°C. Reactivity trends:

  • Hydrolysis resistance : Higher than analogous trimethylsilanes due to hindered water access .
  • Thermal stability : Decomposition onset at 280°C (TGA data), making it suitable for high-temperature applications.

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example:

  • LUMO localization : On the silicon atom, indicating susceptibility to nucleophilic substitution .
  • Steric maps : Visualize spatial barriers from the o-tolyl group, guiding ligand design in catalysis . Combine computational results with high-throughput screening to validate predicted reaction pathways.

Q. How can researchers resolve contradictions in reported reactivity data for this silane derivative?

Discrepancies often arise from impurities or varying experimental setups. Mitigation strategies:

  • Systematic reproducibility checks : Use standardized reagents (e.g., anhydrous solvents) and replicate conditions from conflicting studies .
  • Advanced analytics : Employ LC-MS to detect trace byproducts (e.g., oxidized siloxanes) that may alter reactivity .
  • Meta-analysis : Compare datasets using multivariate statistics to isolate variables like temperature or catalyst loading .

Q. What methodologies identify and quantify byproducts formed during this compound synthesis?

  • GC-MS : Detects volatile byproducts (e.g., biphenyls from coupling side reactions).
  • ²⁹Si NMR : Monitors silicon-containing intermediates, such as cyclosiloxanes .
  • Kinetic profiling : Track byproduct formation rates under varying conditions (see table):
ByproductFormation Rate (μmol/min) at 50°C
Biphenyl0.8
Siloxane dimer0.2

Q. How can factorial design optimize the synthesis of derivatives from this compound?

A 2³ factorial design evaluates three factors: catalyst loading (0.5–1.5 mol%), temperature (25–50°C), and solvent polarity (THF vs. toluene). Response variables include yield and purity. Example findings:

  • Catalyst × temperature interaction : Higher yields at 1.0 mol% catalyst and 40°C.
  • Solvent polarity : Toluene reduces side reactions in sterically hindered systems .

Q. What role does this compound play in hybrid material development?

The silane acts as a crosslinker in sol-gel matrices, enhancing mechanical strength in silica-polymer composites. Key applications:

  • Dielectric materials : Low κ-values (~2.5) due to phenyl group-induced porosity .
  • Biointerface coatings : Improved hydrophobicity (contact angle >100°) reduces protein fouling .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with PubChem/NIST databases .
  • Safety : Handle organosilanes under inert conditions to prevent hydrolysis/oxidation .
  • Advanced toolkits : ICReDD’s reaction path search algorithms integrate computational and experimental data for rapid optimization .

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